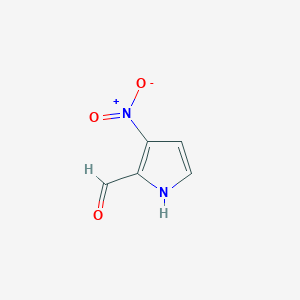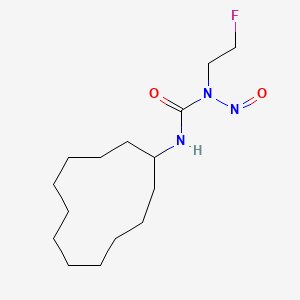
Urea, 1-cyclododecyl-3-(2-fluoroethyl)-3-nitroso-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, 1-cyclododecyl-3-(2-fluoroethyl)-3-nitroso-: is a specialized organic compound characterized by the presence of a cyclododecyl group, a fluoroethyl group, and a nitroso group attached to a urea backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, 1-cyclododecyl-3-(2-fluoroethyl)-3-nitroso- typically involves the reaction of cyclododecylamine with 2-fluoroethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The nitroso group is introduced through a subsequent reaction with nitrosyl chloride or a similar nitrosating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
Urea, 1-cyclododecyl-3-(2-fluoroethyl)-3-nitroso- undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with various functional groups.
科学研究应用
Urea, 1-cyclododecyl-3-(2-fluoroethyl)-3-nitroso- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce cyclododecyl and fluoroethyl groups into target molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its chemical stability and reactivity.
作用机制
The mechanism of action of Urea, 1-cyclododecyl-3-(2-fluoroethyl)-3-nitroso- involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The fluoroethyl group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy in cellular environments.
相似化合物的比较
Similar Compounds
- Urea, 1-cyclododecyl-3-(2-chloroethyl)-3-nitroso-
- Urea, 1-cyclododecyl-3-(2-bromoethyl)-3-nitroso-
- Urea, 1-cyclododecyl-3-(2-iodoethyl)-3-nitroso-
Uniqueness
Urea, 1-cyclododecyl-3-(2-fluoroethyl)-3-nitroso- is unique due to the presence of the fluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo counterparts. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
CAS 编号 |
33024-43-0 |
|---|---|
分子式 |
C15H28FN3O2 |
分子量 |
301.40 g/mol |
IUPAC 名称 |
3-cyclododecyl-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C15H28FN3O2/c16-12-13-19(18-21)15(20)17-14-10-8-6-4-2-1-3-5-7-9-11-14/h14H,1-13H2,(H,17,20) |
InChI 键 |
QWCNUVGJRHARHM-UHFFFAOYSA-N |
规范 SMILES |
C1CCCCCC(CCCCC1)NC(=O)N(CCF)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(Bromomethyl)sulfanyl]ethane](/img/structure/B14674304.png)
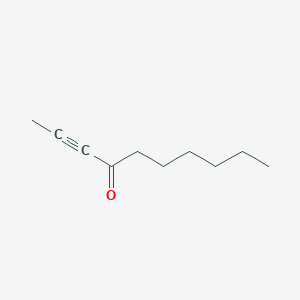

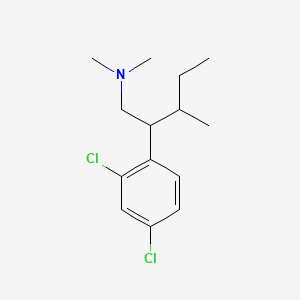
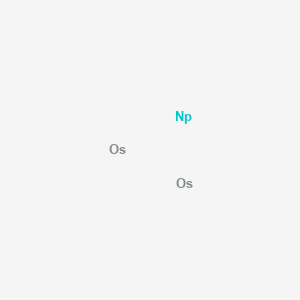
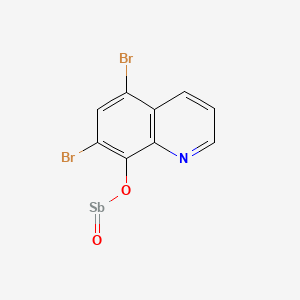
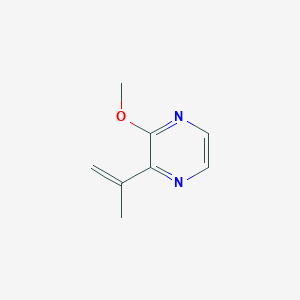
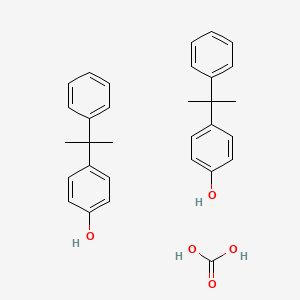

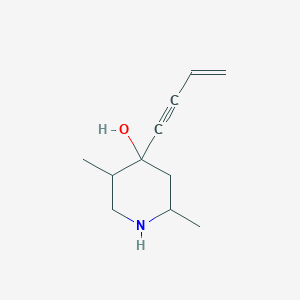

![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)

